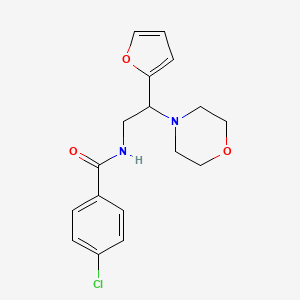![molecular formula C16H19NO4S2 B2769960 N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide CAS No. 946348-49-8](/img/structure/B2769960.png)
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide” is an organic compound. It contains functional groups such as a methoxy group (OCH3), a sulfonyl group (SO2), and a propanamide group (CH2CH2CONH2). The presence of these functional groups suggests that the compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study, it’s not possible to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. The presence of the sulfonyl and amide groups could make it reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure. Without specific data, it’s not possible to provide this information .Applications De Recherche Scientifique
Nucleophilic Side Chains of Proteins
N-Ethyl-5-phenylisoxazolium-3′-sulfonate is a reagent that can be used to probe imidazole, lysine, cysteine, and tyrosine residues in proteins under appropriate conditions. This compound demonstrates the utility of sulfonamides as spectrophotometric probes for analyzing protein structures and functions (Llamas et al., 1986).
Biocatalysis in Drug Metabolism
Sulfonamide compounds have been employed in the preparation of mammalian metabolites of drugs, demonstrating the role of microbial-based biocatalytic systems in producing drug metabolites for structural characterization. This application is crucial for understanding drug metabolism and developing analytical standards for clinical investigations (Zmijewski et al., 2006).
Ocular Hypotensive Activity
Sulfonamide derivatives have been investigated for their potential in treating glaucoma through the inhibition of carbonic anhydrase. The modification of sulfonamide structures has led to compounds with significant ocular hypotensive activity, offering insights into the development of new treatments for eye diseases (Prugh et al., 1991).
Nucleoside Chemistry
In nucleoside chemistry, sulfonamide derivatives serve as intermediates for the synthesis of bioactive molecules, including mechanism-based inhibitors of ribonucleoside diphosphate reductase. This highlights the importance of sulfonamides in the development of new therapeutic agents (Chambert et al., 2002).
Antitumor Activity
Sulfonamide-focused libraries have led to the discovery of compounds with significant antitumor activity. The COMPARE analysis and cell cycle analysis have identified sulfonamides as potent cell cycle inhibitors, contributing to the advancement of cancer treatment (Owa et al., 2002).
Insecticidal Activity
The novel class of insecticides, sulfoximines, exemplified by sulfoxaflor, shows broad-spectrum efficacy against various sap-feeding pests. Sulfoxaflor's unique mode of action and lack of cross-resistance with other insecticides highlight the significance of sulfonamide derivatives in addressing resistance issues in pest management (Zhu et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such as cathepsin s . Cathepsin S is a cysteine protease involved in major histocompatibility complex class II antigen presentation, and its inhibition can lead to potential therapeutic effects in autoimmune diseases and cancer.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-3-16(18)17-11-15(14-5-4-10-22-14)23(19,20)13-8-6-12(21-2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSVODNOWBQZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769877.png)
![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B2769881.png)



![tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate](/img/structure/B2769886.png)

![7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2769890.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2769894.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2769895.png)
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)
